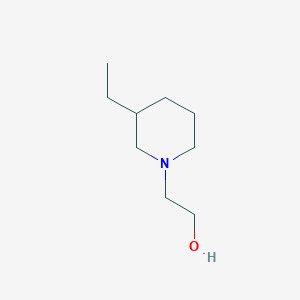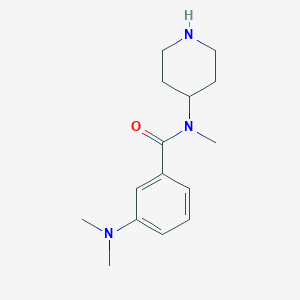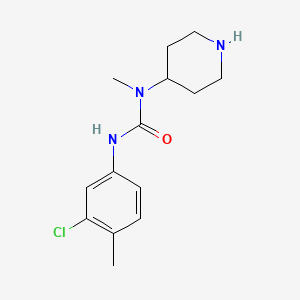
3-methoxy-N,4-dimethyl-N-piperidin-4-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N,4-dimethyl-N-piperidin-4-ylbenzamide, also known as MPBD, is a chemical compound that has gained attention in scientific research due to its potential as a psychoactive substance. MPBD belongs to the family of piperidine compounds, which are known to have various pharmacological effects. In
Mecanismo De Acción
The exact mechanism of action of 3-methoxy-N,4-dimethyl-N-piperidin-4-ylbenzamide is not fully understood. However, it is believed to act on the serotonin and dopamine systems in the brain, which are known to be involved in mood regulation and reward processing. 3-methoxy-N,4-dimethyl-N-piperidin-4-ylbenzamide has been shown to increase the release of serotonin and dopamine, leading to increased feelings of well-being and euphoria.
Biochemical and Physiological Effects
3-methoxy-N,4-dimethyl-N-piperidin-4-ylbenzamide has been shown to have several biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and increased body temperature. 3-methoxy-N,4-dimethyl-N-piperidin-4-ylbenzamide has also been shown to increase the release of oxytocin, a hormone involved in social bonding and trust.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-methoxy-N,4-dimethyl-N-piperidin-4-ylbenzamide in lab experiments is its potential as a tool for studying the serotonin and dopamine systems in the brain. 3-methoxy-N,4-dimethyl-N-piperidin-4-ylbenzamide can be used to investigate the effects of these neurotransmitters on mood and behavior. However, one limitation of using 3-methoxy-N,4-dimethyl-N-piperidin-4-ylbenzamide in lab experiments is its potential for abuse and addiction. Therefore, caution must be taken when handling and administering this compound.
Direcciones Futuras
There are several future directions for 3-methoxy-N,4-dimethyl-N-piperidin-4-ylbenzamide research. One direction is to investigate its potential as a treatment for depression and anxiety disorders. Another direction is to study its effects on social behavior and social bonding. Additionally, more research is needed to fully understand the mechanism of action of 3-methoxy-N,4-dimethyl-N-piperidin-4-ylbenzamide and its potential for abuse and addiction.
Conclusion
In conclusion, 3-methoxy-N,4-dimethyl-N-piperidin-4-ylbenzamide is a chemical compound that has gained attention in scientific research due to its potential as a psychoactive substance. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-methoxy-N,4-dimethyl-N-piperidin-4-ylbenzamide in various fields of study.
Métodos De Síntesis
The synthesis of 3-methoxy-N,4-dimethyl-N-piperidin-4-ylbenzamide involves the reaction of 3-methoxybenzoyl chloride with N,N-dimethylpiperidine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound in a high yield.
Aplicaciones Científicas De Investigación
3-methoxy-N,4-dimethyl-N-piperidin-4-ylbenzamide has been primarily studied for its potential as a psychoactive substance. It has been shown to have a similar structure to other psychoactive compounds such as MDMA and MDA, which are known to have empathogenic and entactogenic effects. 3-methoxy-N,4-dimethyl-N-piperidin-4-ylbenzamide has also been studied for its potential as a treatment for depression and anxiety disorders.
Propiedades
IUPAC Name |
3-methoxy-N,4-dimethyl-N-piperidin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-4-5-12(10-14(11)19-3)15(18)17(2)13-6-8-16-9-7-13/h4-5,10,13,16H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFYSQLENYEOHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)C2CCNCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N,4-dimethyl-N-piperidin-4-ylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(Hydroxymethyl)piperidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B7556598.png)
![1-N-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)cyclobutane-1,3-diamine](/img/structure/B7556609.png)
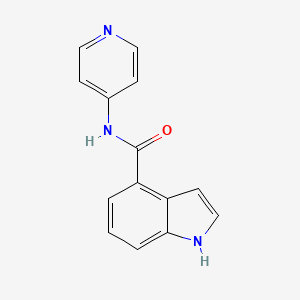
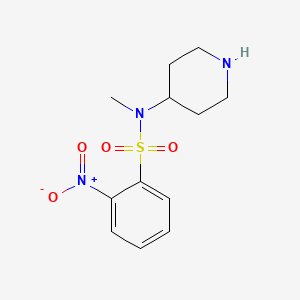

![2-[Methyl(pyridin-4-ylmethyl)amino]pyridine-4-carbonitrile](/img/structure/B7556637.png)

